![molecular formula C21H22N4O2S B2611199 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 850936-73-1](/img/structure/B2611199.png)
1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound that has gained attention in scientific research due to its potential applications in the field of pharmacology. This compound is known to possess various biochemical and physiological effects that make it a promising candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
CCR1 Antagonists
1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone, a compound structurally related to the specified chemical, has been studied for its role as a CCR1 antagonist. This compound demonstrated high potency and selectivity in binding to CCR1, a chemokine receptor, indicating potential applications in conditions where CCR1 is implicated (Pennell et al., 2013).
Tuberculostatic Activity
Some derivatives of 1-(4-Phenylpiperazin-1-ylmethyl)-1,3,4-oxadiazole have shown promising results in in vitro studies for their tuberculostatic activity. These compounds exhibited minimum inhibiting concentrations (MIC) ranging from 25 to 100 mg/ml, suggesting their potential application in tuberculosis treatment (Foks et al., 2004).
Anticonvulsant Activity
A series of compounds including N(1)-{5-[(naphthalene-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}-N(4)-[1-(4-substitutedphenyl)ethanone]-semicarbazone, which are structurally related, have been synthesized and evaluated for anticonvulsant activities. These compounds demonstrated significant efficacy in various anticonvulsant models, indicating the potential application of related compounds in managing seizure disorders (Rajak et al., 2010).
Antimicrobial Evaluation
Oxadiazoles derived from phenylpropionohydrazides, which are structurally similar to the specified compound, have been synthesized and evaluated for their antimicrobial properties. Certain derivatives showed significant activity against bacterial strains like S. aureus and P. aeruginosa, suggesting the application of related compounds in antibacterial therapies (Fuloria et al., 2009).
HIV-1 Replication Inhibitors
N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share a core structure with the specified compound, have been identified as inhibitors of HIV-1 replication. These compounds displayed promising activity against HIV-1 replication, indicating potential applications in HIV treatment (Che et al., 2015).
Anticancer Agents
Compounds structurally similar to 1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone have been synthesized and evaluated for their anticancer activities. These studies have shown potential applications in targeting cancer cells, suggesting a role in cancer therapy (Mahmoud et al., 2021).
Eigenschaften
IUPAC Name |
2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-6-5-7-17(14-16)20-22-23-21(27-20)28-15-19(26)25-12-10-24(11-13-25)18-8-3-2-4-9-18/h2-9,14H,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVYPTNSVSOXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperazin-1-yl)-2-((5-(m-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.